REACTION_CXSMILES
|
S(=O)(=O)(O)O.[NH2:6][C:7]1[CH:12]=[CH:11][C:10]([CH2:13][C:14]([OH:16])=[O:15])=[CH:9][CH:8]=1.O[CH2:18][CH:19]([CH2:21]O)O.[OH-].[Na+].[CH3:25]O>II>[CH3:25][O:15][C:14](=[O:16])[CH2:13][C:10]1[CH:11]=[C:12]2[C:7](=[CH:8][CH:9]=1)[N:6]=[CH:21][CH:19]=[CH:18]2 |f:3.4|
|
Name
|
|
Quantity
|
67.5 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
45 g
|
Type
|
reactant
|
Smiles
|
NC1=CC=C(C=C1)CC(=O)O
|
Name
|
|
Quantity
|
61.7 g
|
Type
|
reactant
|
Smiles
|
OCC(O)CO
|
Name
|
|
Quantity
|
1.14 g
|
Type
|
catalyst
|
Smiles
|
II
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
3 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
350 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
140 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After that reaction mixture cooled to rt
|
Type
|
TEMPERATURE
|
Details
|
heated to 100° C. for 24 h
|
Duration
|
24 h
|
Type
|
CUSTOM
|
Details
|
Reaction mixture
|
Type
|
FILTRATION
|
Details
|
filtered through celite and filtrate
|
Type
|
CUSTOM
|
Details
|
was evaporated on rotavapour
|
Type
|
CUSTOM
|
Details
|
to obtain the residue
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAc
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
EtOAc layer was dried on anhydrous Na2SO4 and EtOAc
|
Type
|
CUSTOM
|
Details
|
removed on rotavapour
|
Type
|
CUSTOM
|
Details
|
to obtain the crude
|
Type
|
CUSTOM
|
Details
|
Crude was purified by column
|
Name
|
|
Type
|
product
|
Smiles
|
COC(CC=1C=C2C=CC=NC2=CC1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 11.2 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |